molecular formula C10H17NO4S B2695557 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid CAS No. 1823811-81-9

2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid

Cat. No.: B2695557
CAS No.: 1823811-81-9
M. Wt: 247.31
InChI Key: KXZGJYSWRVVWGE-UHFFFAOYSA-N
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Description

2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid is unique due to the presence of the thietane ring and the Boc protecting group, which provide it with distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thietan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(4-7(12)13)5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZGJYSWRVVWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CSC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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